![molecular formula C21H22N4O2 B604702 N-[4-[[[(Z)-(2-méthylindol-3-ylidène)méthyl]amino]carbamoyl]phényl]butanamide CAS No. 327065-48-5](/img/structure/B604702.png)

N-[4-[[[(Z)-(2-méthylindol-3-ylidène)méthyl]amino]carbamoyl]phényl]butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, similar compounds often undergo reactions such as Suzuki-Miyaura coupling . This reaction involves the use of organoboron reagents and is commonly used in organic synthesis .Physical And Chemical Properties Analysis

Amides, which this compound is, generally have high boiling points and melting points. These characteristics and their solubility in water result from the polar nature of the amide group and hydrogen bonding .Mécanisme D'action

The mechanism of action of MI-CB is complex and involves multiple targets and signaling pathways. MI-CB has been shown to inhibit the activity of various enzymes involved in cancer progression, including matrix metalloproteinases, cyclooxygenase-2, and protein kinase C. MI-CB has also been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis. In addition, MI-CB has been shown to interact with various receptors and ion channels in the nervous system, including the N-methyl-D-aspartate receptor and the transient receptor potential vanilloid receptor.

Biochemical and Physiological Effects

MI-CB has been found to exhibit a wide range of biochemical and physiological effects in vitro and in vivo. In cancer cells, MI-CB has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. MI-CB has also been found to reduce inflammation and oxidative stress in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. In addition, MI-CB has been shown to have analgesic effects by modulating pain signaling pathways in the nervous system.

Avantages Et Limitations Des Expériences En Laboratoire

MI-CB has several advantages as a research tool, including its high potency, selectivity, and low toxicity. MI-CB has been shown to exhibit potent activity against cancer cells at low concentrations, making it a promising lead compound for the development of novel anticancer drugs. However, MI-CB has some limitations for lab experiments, including its low solubility in water and its instability under certain conditions. These limitations can be overcome by modifying the chemical structure of MI-CB or by using appropriate solvents and storage conditions.

Orientations Futures

MI-CB has several potential future directions in scientific research, including the development of novel anticancer drugs, the discovery of new targets and signaling pathways involved in cancer progression and neurodegenerative diseases, and the investigation of the pharmacokinetics and pharmacodynamics of MI-CB in vivo. MI-CB can also be used as a lead compound to design and synthesize novel analogs with improved pharmacological properties. In addition, MI-CB can be used as a research tool to study the role of indole-based molecules in various biological processes.

Méthodes De Synthèse

MI-CB can be synthesized using a multistep procedure that involves the condensation of 2-methylindole-3-carbaldehyde with 4-aminobenzoylbutyric acid to form the intermediate product, followed by the addition of N,N-dimethylformamide and triethylamine to produce the final product. The synthesis of MI-CB has been reported in various scientific journals, and the purity and yield of the compound can be optimized by modifying the reaction conditions.

Applications De Recherche Scientifique

Synthèse des dérivés de l'indole

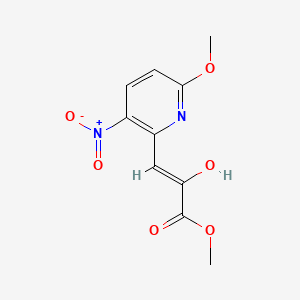

Les dérivés de l'indole, tels que le composé en question, jouent un rôle important en biologie cellulaire {svg_1}. Ce sont des types importants de molécules et de produits naturels. L'application des dérivés de l'indole en tant que composés biologiquement actifs pour le traitement des cellules cancéreuses, des microbes et de différents types de troubles dans le corps humain a suscité un intérêt croissant ces dernières années {svg_2}.

Développement de médicaments antimicrobiens et anticancéreux

Des efforts ont été déployés pour étudier les activités pharmacologiques de dérivés nouvellement synthétisés de composés similaires {svg_3}. Ces études visent à lutter contre la résistance aux médicaments antimicrobiens et anticancéreux par les agents pathogènes et les cellules cancéreuses {svg_4}.

3. Sondage des propriétés des liaisons chimiques dans les molécules Des lasers ultrarapides sont utilisés pour sonder les propriétés des liaisons chimiques dans les molécules et les changements qui ont lieu dans la structure moléculaire et électronique au cours des réactions chimiques {svg_5}. Des composés comme « MLS-0454660.0002 » pourraient potentiellement être utilisés dans ces types d'applications de recherche.

Détection chimique et imagerie

Les lasers sont utilisés dans la détection chimique et l'imagerie, et dans des stratégies expérimentales visant à la détection de molécules uniques {svg_6}. Le composé en question pourrait potentiellement être utilisé dans ces types d'applications.

Spectrométrie de masse à temps de vol

Les spectromètres de masse à temps de vol (TOF MS) sont couramment utilisés en protéomique, en analyse environnementale, en analyse des polymères et en recherche pharmaceutique en raison de leur détermination précise de la masse et de leurs taux d'acquisition rapides {svg_7}. Le composé « MLS-0454660.0002 » pourrait potentiellement être utilisé dans ces types d'applications.

Propriétés

IUPAC Name |

4-(butanoylamino)-N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2/c1-3-6-20(26)24-16-11-9-15(10-12-16)21(27)25-22-13-18-14(2)23-19-8-5-4-7-17(18)19/h4-5,7-13,23H,3,6H2,1-2H3,(H,24,26)(H,25,27)/b22-13+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIDZLDPZFHAHJN-LPYMAVHISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC=C(C=C1)C(=O)NN=CC2=C(NC3=CC=CC=C32)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)NC1=CC=C(C=C1)C(=O)N/N=C/C2=C(NC3=CC=CC=C32)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 7-chloro-6-[(E)-(hydroxyimino)methyl]-2-(pentanoylamino)-4,5-dihydro-1-benzothiophene-3-carboxylate](/img/structure/B604625.png)

![3-[(4-Hydroxyanilino)methylene]-2,4-pyrrolidinedione](/img/structure/B604626.png)

![ethyl 2-(acetylamino)-5-[(1E)-N-hydroxyethanimidoyl]-4-phenylthiophene-3-carboxylate](/img/structure/B604627.png)

![Ethyl 2-(acetylamino)-7-{[(3,4,5-trimethoxybenzoyl)oxy]imino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B604628.png)

![2,4,6-trichlorobenzaldehyde {[1-ethyl-2-oxo-6-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)-1,2-dihydro-3H-indol-3-ylidene]methyl}hydrazone](/img/structure/B604629.png)

![4-[(Z)-(5-bromoindol-3-ylidene)methyl]-5-hydroxy-1,3-dihydroimidazol-2-one](/img/structure/B604632.png)

![4-hydroxy-6-phenyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B604633.png)

![2-[(E)-2-(5-bromo-2-hydroxyphenyl)ethenyl]quinazolin-4(3H)-one](/img/structure/B604635.png)

![Ethyl 2-(acetylamino)-7-{[(1-adamantylcarbonyl)oxy]imino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B604637.png)

![2-(1,3-Benzothiazol-2-yl)-4-[(E)-C-methyl-N-(4-methylpiperazin-1-yl)carbonimidoyl]-5-(trifluoromethyl)-1H-pyrazol-3-one](/img/no-structure.png)

![5-(3,4-Dimethoxyphenyl)-2-[(3,5-dimethylanilino)methylene]-1,3-cyclohexanedione](/img/structure/B604640.png)